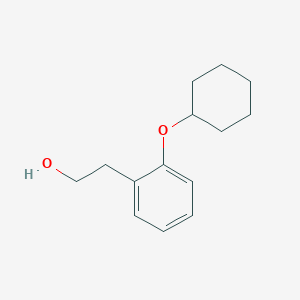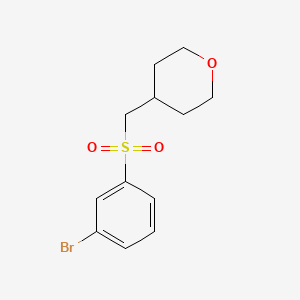
1-(Thiophen-2-yl)prop-2-yn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-2-yl)prop-2-yn-1-amine is an organic compound featuring a thiophene ring attached to a prop-2-yn-1-amine group. This compound is part of the propargylamine family, known for its versatile applications in various fields, including pharmaceuticals and materials science. The thiophene ring, a five-membered aromatic ring containing sulfur, imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)prop-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with propargylamine under basic conditions. This reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 1-(Thiophen-2-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into thiophene-2-ylpropan-1-amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-ylpropan-1-amine.
Substitution: Various N-substituted derivatives.
科学的研究の応用
1-(Thiophen-2-yl)prop-2-yn-1-amine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing drugs targeting neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-(Thiophen-2-yl)prop-2-yn-1-amine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like monoamine oxidase (MAO), leading to increased levels of neurotransmitters. This inhibition is crucial for its potential therapeutic effects in treating neurodegenerative diseases. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
類似化合物との比較
Thiopropamine: An analogue of amphetamine with a thiophene ring, known for its stimulant effects.
1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A compound with similar structural features used in various chemical applications.
Uniqueness: 1-(Thiophen-2-yl)prop-2-yn-1-amine stands out due to its unique combination of a thiophene ring and a propargylamine group, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C7H7NS |
|---|---|
分子量 |
137.20 g/mol |
IUPAC名 |
1-thiophen-2-ylprop-2-yn-1-amine |
InChI |
InChI=1S/C7H7NS/c1-2-6(8)7-4-3-5-9-7/h1,3-6H,8H2 |
InChIキー |
MDSYUPGTLROXAK-UHFFFAOYSA-N |
正規SMILES |
C#CC(C1=CC=CS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)





![Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12066300.png)

![3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid](/img/structure/B12066313.png)
![3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B12066322.png)
![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B12066323.png)
![3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose](/img/structure/B12066330.png)
![2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one](/img/structure/B12066333.png)

